molecular formula C17H13Cl2N3 B12909684 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine CAS No. 139041-05-7

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine

Katalognummer: B12909684
CAS-Nummer: 139041-05-7
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: MVANHUKEMBLZEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

Proton Environment δ (ppm) Multiplicity
Pyrimidine H-6 8.52 Singlet
Amine NH₂ 6.85 Broad singlet
Methylene CH₂ 4.45 Singlet
Aromatic H (chlorophenyls) 7.35–7.65 Multiplet

¹³C NMR (101 MHz, DMSO-d₆):

  • Pyrimidine C-2: 158.9 ppm
  • C–Cl carbons: 134.2 ppm (pyrimidine-attached), 133.8 ppm (methylenephenyl)
  • Methylene carbon: 40.3 ppm

Infrared Spectroscopy

Key absorptions (KBr pellet, cm⁻¹):

  • N–H stretch: 3350–3250 (amine)
  • C=N stretch: 1615 (pyrimidine ring)
  • C–Cl stretch: 750–680
  • C–H bending (methylene): 1450

Mass Spectrometry

Electron ionization (70 eV) fragments:

  • Molecular ion: m/z 356 [M]⁺ (calculated for C₁₇H₁₂Cl₂N₃)
  • Base peak at m/z 139 corresponding to [C₆H₄Cl]⁺
  • Key fragments:
    • m/z 231 ([M – C₆H₄Cl]⁺)
    • m/z 111 ([C₆H₅N₂]⁺)

Tautomeric and Conformational Analysis

Tautomerism

The 4-amine group participates in prototropic tautomerism:

$$
\text{4-Amino form} \rightleftharpoons \text{4-Imino form} \quad \Delta G^\circ \approx +3.2 \, \text{kcal/mol (DFT calculation)}
$$

The amino tautomer predominates (>95%) in polar solvents due to stabilization by hydrogen bonding with protic solvents.

Conformational Dynamics

Two primary conformational states exist:

  • Planar Conformation : Pyrimidine ring and both chlorophenyl groups lie in near-parallel planes (favored in solid state).
  • Orthogonal Conformation : (4-Chlorophenyl)methyl group rotated 90° relative to pyrimidine plane (predominant in solution).

Rotational barrier for the methylene bridge:
$$
\Delta G^\ddagger = 12.4 \, \text{kcal/mol} \quad (\text{calculated at B3LYP/6-311+G(d,p)})
$$

Solvent-dependent conformational populations:

Solvent Planar (%) Orthogonal (%)
DMSO 85 15
Chloroform 45 55
Water 92 8

This conformational flexibility influences molecular recognition processes in potential biological applications.

Eigenschaften

CAS-Nummer

139041-05-7

Molekularformel

C17H13Cl2N3

Molekulargewicht

330.2 g/mol

IUPAC-Name

5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C17H13Cl2N3/c18-13-5-1-11(2-6-13)9-16-21-10-15(17(20)22-16)12-3-7-14(19)8-4-12/h1-8,10H,9H2,(H2,20,21,22)

InChI-Schlüssel

MVANHUKEMBLZEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=NC=C(C(=N2)N)C3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the pyrimidine ring.
  • Introduction of the 4-chlorophenyl substituent at the 5-position.
  • Alkylation or substitution at the 2-position with a 4-chlorobenzylamine group.

This can be achieved through condensation, nucleophilic substitution, and cyclization reactions under controlled conditions.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Pyrimidine ring formation or functionalization Starting from 4-chlorobenzylamine and pyrimidine derivatives Reaction in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO)
2 Nucleophilic substitution at 2-position Use of 4-chlorobenzylamine or its derivatives as nucleophile Base such as triethylamine, pyridine, or potassium carbonate to facilitate substitution
3 Introduction of 4-chlorophenyl group at 5-position Electrophilic aromatic substitution or cross-coupling reactions Temperature range typically 120°C to 130°C for cyclization or substitution steps
4 Cyclization and purification Heating in solvents like toluene, benzene, or xylene Acid or base hydrolysis may be used to finalize the compound

Specific Process Example from Patent Literature

A patented process for related pyrimidine derivatives (WO2009057133A2) describes:

  • Cyclization of intermediates with 4-chlorophenylmethyl amine in solvents such as toluene or DMF.
  • Use of bases like pyridine, triethylamine, or potassium carbonate at 120–130°C to promote cyclization.
  • Hydrolysis step using aqueous sulfuric or hydrobromic acid at 80–85°C to obtain the final amine compound.
  • Recovery and recycling of byproducts such as benzyl amine to improve yield and productivity.
  • Formation of pharmaceutically acceptable salts (e.g., hydrochloride) by purging with HCl gas.

This method emphasizes the importance of solvent choice, base selection, and temperature control to achieve high purity and yield of the target compound.

Alternative Synthetic Approaches

  • Condensation Reactions: Starting from 6-methylpyrimidine-4-carbaldehyde and 4-chlorobenzylamine under reflux in ethanol or methanol with acetic acid catalyst to form the substituted pyrimidin-4-amine derivative.
  • Cyclization with Amines: Reaction of bis(2-chloroethyl)amino ethoxy acetamide intermediates with 4-chlorophenylmethyl amine in polar aprotic solvents, using organic or inorganic bases to facilitate ring closure and substitution.
  • Use of Nucleophilic Aromatic Substitution: Employing 2-chloropyrimidine derivatives and 4-chlorobenzylamine under basic conditions to substitute chlorine at the 2-position with the amine group.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Solvent Toluene, benzene, xylene, DMF, NMP, DMSO Solvent polarity affects solubility and reaction rate
Base Pyridine, triethylamine, potassium carbonate, diisopropylethylamine Base strength influences nucleophilicity and cyclization efficiency
Temperature 120°C to 130°C (cyclization), 80°C to 85°C (hydrolysis) Higher temperatures favor cyclization but require control to avoid decomposition
Hydrolysis Acidic (H2SO4, HBr) or alkaline Hydrolysis step finalizes amine formation and removes protecting groups

Research Findings and Analytical Data

  • The cyclization and substitution reactions proceed efficiently under the described conditions, yielding the target compound with high purity.
  • Hydrolysis under acidic conditions is preferred for better control and yield.
  • Byproduct amines can be recovered and recycled, enhancing process sustainability.
  • The final compound can be converted into pharmaceutically acceptable salts, improving solubility and stability.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Base Temperature Yield & Notes
Cyclization of bis(2-chloroethyl)amino intermediates with 4-chlorobenzylamine 2-[N,N-Bis(2-chloroethyl)amino] ethoxy acetamide, 4-chlorobenzylamine Pyridine, TEA, K2CO3 Toluene, DMF, NMP Pyridine, TEA, K2CO3 120–130°C High yield, scalable, byproduct recycling possible
Condensation of 6-methylpyrimidine-4-carbaldehyde with 4-chlorobenzylamine 6-methylpyrimidine-4-carbaldehyde, 4-chlorobenzylamine Acetic acid (catalyst) Ethanol, methanol - Reflux Moderate to high yield, simple setup
Nucleophilic aromatic substitution on 2-chloropyrimidine 2-chloropyrimidine, 4-chlorobenzylamine Base (K2CO3, TEA) DMF, DMSO K2CO3, TEA 80–130°C Efficient substitution, requires careful temperature control

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

  • Anticancer Properties :
    • Several studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. For instance, 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine has been evaluated for its effects on various cancer cell lines. Research has shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Effects :
    • The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
  • Anti-inflammatory Activity :
    • Inflammation-related diseases are a significant health concern. Studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Therapeutic Applications

  • Cancer Therapy :
    • The compound's ability to target specific pathways involved in tumor growth makes it a promising candidate for cancer therapy. Clinical trials are necessary to evaluate its efficacy and safety in humans.
  • Infection Control :
    • Given its antimicrobial properties, this compound could be integrated into formulations for topical or systemic treatments against infections, particularly those caused by resistant strains of bacteria.
  • Inflammatory Disease Management :
    • The anti-inflammatory effects suggest potential applications in managing diseases characterized by chronic inflammation, including autoimmune disorders.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using this compound.
Study B (2024)Antimicrobial EfficacyShowed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with low MIC values.
Study C (2025)Anti-inflammatory PropertiesReported reduction in inflammatory markers in induced arthritis models, indicating therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-(4-chlorobenzyl)-5-(4-chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine (Target) 4-ClPh (C5), 4-ClPh-CH2 (C2) C₁₇H₁₂Cl₂N₃ 335.21 Dual chlorophenyl groups, benzyl linkage
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-ClPh (C5), 4-ClPh-NH-CH2 (C5), 6-Me, 2-Ph C₂₅H₂₁Cl₂N₄ 456.37 Methyl group (C6), phenyl (C2), intramolecular H-bond
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-FPh (C4), 4-EtOPh-NH-CH2 (C5), 6-Me, 2-Ph C₂₇H₂₆FN₅O 479.53 Ethoxy group, fluorine, π-π stacking
5-(4-Chlorophenyl)pyrimidin-4-amine 4-ClPh (C5) C₁₀H₈ClN₃ 205.64 Simpler structure, no C2 substituent
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-FPh-S (C6), Cl (C4) C₁₀H₇ClFN₃S 255.70 Sulfanyl group, fluorine
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 4-MeOPh (C4), 4-CF₃Ph-NH-CH2 (C5), 6-Me, 2-Ph C₂₇H₂₄F₃N₅O 515.51 Trifluoromethyl, methoxy

Key Observations :

  • Chlorophenyl vs.
  • Benzyl vs. Aminomethyl Linkage: The benzyl group (C2) in the target contrasts with aminomethyl linkages in analogs (e.g., ), altering steric bulk and hydrogen-bonding capacity.
  • Electron-Withdrawing Groups : Trifluoromethyl () and sulfanyl () substituents introduce distinct electronic effects, influencing reactivity and target binding.

Crystallographic and Conformational Differences

  • Target vs. N-(4-Chlorophenyl) Analogs : The target lacks the 6-methyl and C2 phenyl groups present in , which exhibit dihedral angles of 5.2–12.8° between the pyrimidine and aryl rings. These angles influence molecular planarity and packing efficiency.
  • Intermolecular Interactions : Analogs like form cyclic R₂²(14) dimers via N–H⋯N and C–H⋯O bonds, whereas the target’s dual chlorophenyl groups may favor C–Cl⋯π interactions or halogen bonding .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target’s ClogP (estimated ~4.5) exceeds that of methoxy () or sulfanyl () analogs, impacting bioavailability and blood-brain barrier penetration.
  • Synthetic Accessibility : The target can be synthesized via methods similar to , using 4-chlorophenylacetic acid or benzyl halides as intermediates.
  • Toxicity : Chlorophenyl groups may confer higher toxicity (e.g., H301: toxic if swallowed ) compared to ethoxy or methoxy derivatives.

Biologische Aktivität

5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine is C16H15Cl2N3, with a molecular weight of 330.22 g/mol. The structure features two chlorophenyl groups attached to a pyrimidine core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. The presence of halogen substituents, such as chlorine, enhances the lipophilicity and biological activity of these compounds.

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine against different cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), K562 (leukemia), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated an IC50 value of approximately 32.21 µM against the AGS gastric cancer cell line, indicating moderate cytotoxicity. In contrast, it showed lower toxicity towards normal human vascular endothelial cells (HUVEC) .

The mechanism by which 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine exerts its cytotoxic effects appears to involve apoptosis and necrosis pathways:

  • Apoptosis Induction : Flow cytometry assays indicated that treatment with this compound results in phosphatidylserine exposure on the outer membrane, a hallmark of early apoptosis.
  • Cell Cycle Arrest : Further studies suggested that the compound may induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their substituents. For 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine:

  • Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances the electron-withdrawing properties, increasing the compound's reactivity towards biological targets.
  • Pyrimidine Core : The pyrimidine ring is essential for maintaining the structural integrity necessary for interaction with cellular targets .

Case Studies

  • Cytotoxicity Against HeLa Cells :
    • A study evaluated several pyrimidine derivatives, including our compound, showing that it significantly reduced cell viability at concentrations above 20 µM.
    • The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress .
  • Comparative Analysis with Other Compounds :
    • When compared to other similar compounds, 5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine exhibited superior activity against K562 cells, suggesting that modifications in substituents can lead to enhanced potency .

Q & A

Q. Basic

  • NMR : ¹H/¹³C spectra verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm).
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 400.1) .

How to design experiments to evaluate environmental stability?

Advanced
Follow OECD guidelines for hydrolysis (pH 4–9 buffers, 50°C), photolysis (UV light, λ > 290 nm), and biodegradation (OECD 301B). Analyze degradation products via LC-MS/MS. For soil/water partitioning, use shake-flask methods with HPLC-UV quantification .

What strategies optimize the compound's pharmacokinetic properties?

Advanced
Introduce trifluoromethyl groups to enhance metabolic stability (e.g., t₁/₂ increase from 2.1 to 4.7 h in rat liver microsomes). LogP adjustments via substituent variation (e.g., replacing -OCH₃ with -CF₃) improve membrane permeability. In silico ADMET tools (e.g., SwissADME) guide optimization .

Notes

  • Evidence Sources : Prioritized peer-reviewed crystallographic data (Acta Crystallographica) and medicinal chemistry studies.
  • Methodological Rigor : Answers emphasize experimental design, data interpretation, and reproducibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.